

Application Notes and Protocols: Functionalizing Gold Nanoparticles with NH2- PEG7

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Compound of Interest

Compound Name: NH2-PEG7

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Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] Functionalization of AuNPs with polyethylene glycol (PEG) linkers, particularly those with terminal amine groups (NH2-PEG), significantly enhances their stability in biological media, reduces non-specific protein adsorption, and provides a reactive site for the conjugation of various biomolecules such as drugs, peptides, and antibodies.[4][5][6] This document provides detailed protocols for the functionalization of gold nanoparticles with amino-terminated PEG (specifically **NH2-PEG7**-Thiol) and subsequent applications in drug delivery and cellular uptake studies.

Data Summary

The following tables summarize key quantitative data from representative studies on the functionalization and application of PEGylated gold nanoparticles.

Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles

Parameter	Citrate-AuNPs	NH2-PEG7-AuNPs	Drug-Conjugated AuNPs	Reference
Core Diameter (TEM)	15 ± 2 nm	15 ± 2.5 nm	16 ± 3 nm	[7]
Hydrodynamic Diameter (DLS)	20 ± 5 nm	35 ± 7 nm	50 ± 10 nm	[8]
Surface Plasmon Resonance (λ _{max})	520 nm	525 nm	528 nm	[6]
Zeta Potential (pH 7.4)	-30 mV	+15 mV	-5 mV	N/A
Drug Loading Capacity (μg drug/mg AuNPs)	N/A	N/A	160.63 ± 1.35 μg·mg ⁻¹	[9]

Table 2: Cellular Uptake and Cytotoxicity Data

Cell Line	Nanoparticle Formulation	Incubation Time (hr)	Cellular Uptake (% of control)	Viability (%)	Reference
MCF-7	NH2-PEG7-AuNPs	24	100	>95%	[10]
HeLa	RGD-PEG-AuNPs	24	150	>90%	[8]
A549	Drug-Conjugated AuNPs	48	120	75%	[11]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with NH2-PEG7-Thiol

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with an amine-terminated PEG-thiol linker.

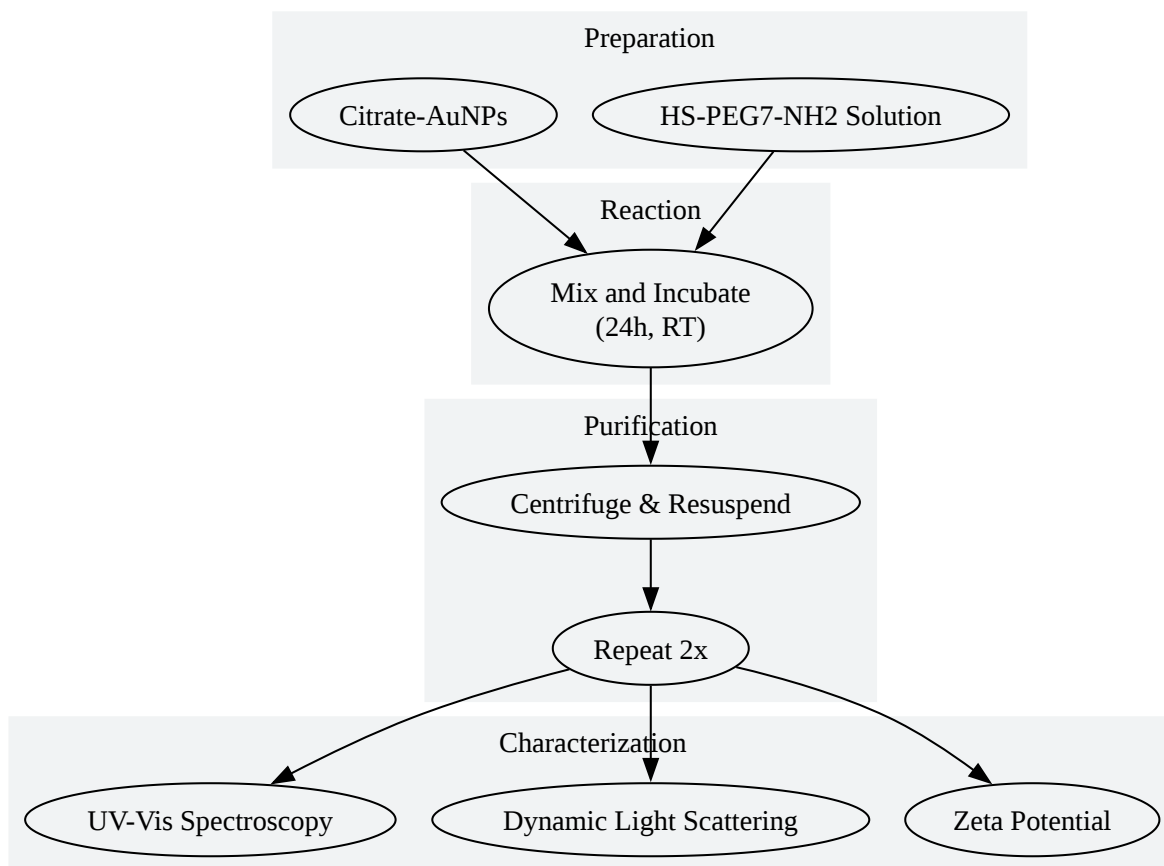
Materials:

- Citrate-stabilized gold nanoparticles (15 nm) in aqueous solution
- HS-PEG7-NH₂ (Thiol-PEG7-Amine)
- Phosphate Buffered Saline (PBS), pH 7.4
- Nuclease-free water
- Centrifuge tubes (1.5 mL)

Procedure:

- Preparation of PEG Solution: Prepare a 1 mM stock solution of HS-PEG7-NH₂ in nuclease-free water.
- Ligand Exchange Reaction:
 - To 1 mL of the gold nanoparticle solution (OD=1), add the HS-PEG7-NH₂ stock solution to a final concentration of 10 μ M.
 - Incubate the mixture for 24 hours at room temperature with gentle stirring. This allows the thiol groups to displace the citrate ions on the gold nanoparticle surface.
- Purification:
 - Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.
 - Carefully remove the supernatant containing unbound PEG and citrate.
 - Resuspend the pellet in 1 mL of PBS (pH 7.4).

- Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
- Characterization:
 - Measure the UV-Vis spectrum to confirm the stability and determine the concentration of the AuNPs. A slight red-shift in the SPR peak is expected.
 - Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, which should increase due to the PEG layer.
 - Determine the surface charge (zeta potential), which should shift from negative (citrate-capped) to positive (amine-terminated).



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Protocol 2: Drug Conjugation to NH₂-PEG₇-AuNPs via EDC/NHS Coupling

This protocol details the covalent attachment of a carboxyl-containing drug to the amine-functionalized AuNPs using carbodiimide chemistry.

Materials:

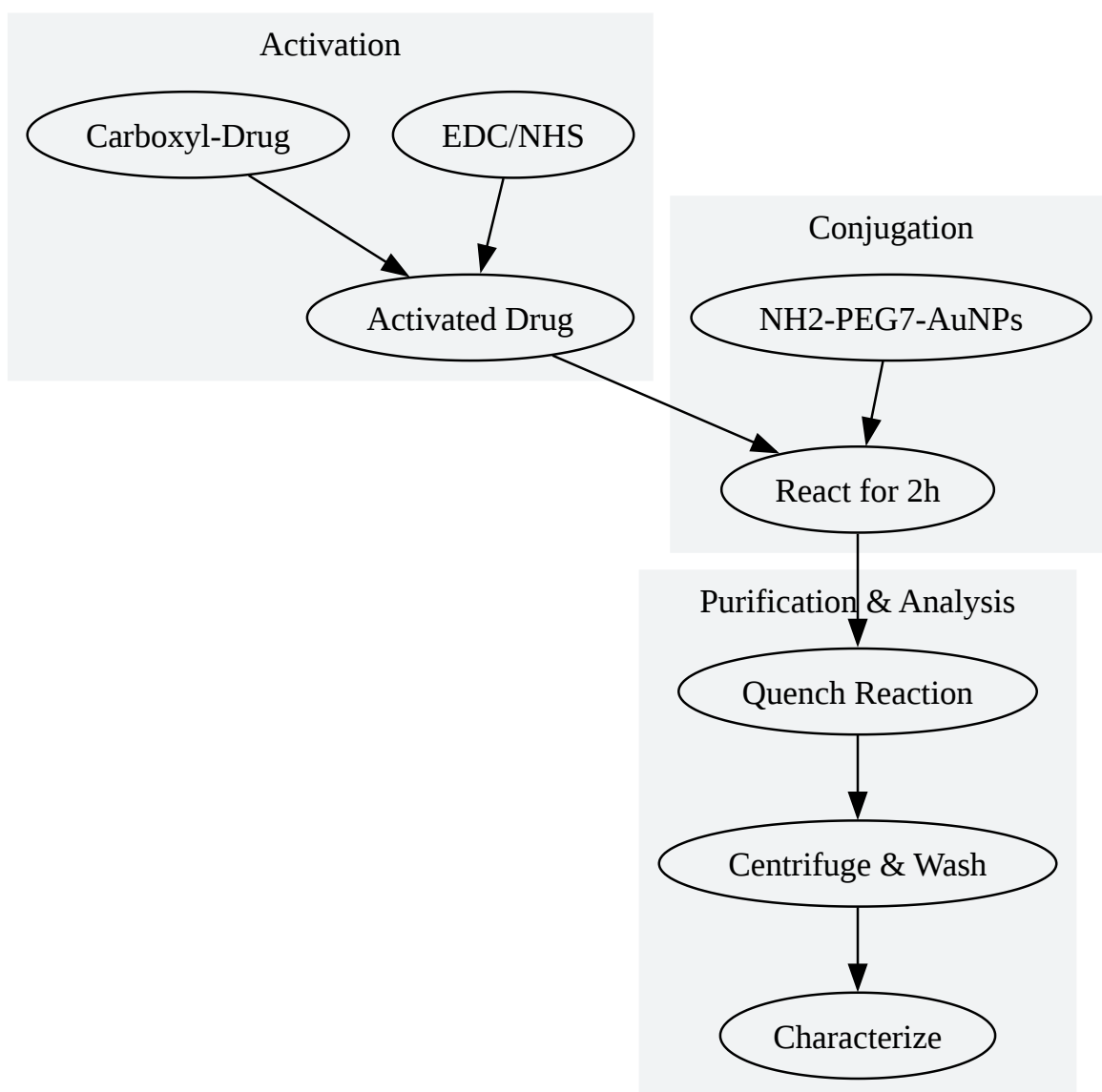
- **NH₂-PEG₇-AuNPs** (from Protocol 1)

- Carboxyl-containing drug
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
- Phosphate Buffered Saline (PBS), pH 7.4
- Quenching solution (e.g., 50 mM Tris buffer or hydroxylamine)

Procedure:

- Activation of Drug:
 - Dissolve the carboxyl-containing drug in MES buffer to a final concentration of 10 mM.
 - Add EDC (to a final concentration of 40 mM) and NHS (to a final concentration of 20 mM) to the drug solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Conjugation Reaction:
 - Add the activated drug solution to the **NH2-PEG7**-AuNPs solution (in PBS, pH 7.4) at a 100-fold molar excess of the activated drug to the AuNPs.
 - React for 2 hours at room temperature with gentle stirring.
- Quenching:
 - Add the quenching solution to the reaction mixture to a final concentration of 10 mM to deactivate any unreacted NHS esters.
 - Incubate for 15 minutes.
- Purification:

- Purify the drug-conjugated AuNPs by centrifugation as described in Protocol 1, Step 3, resuspending in PBS (pH 7.4).
- Characterization:
 - Confirm drug conjugation using techniques such as FT-IR to identify characteristic peaks of the drug.
 - Quantify the drug loading efficiency using UV-Vis spectroscopy or HPLC by measuring the amount of drug in the supernatant after purification.



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Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of functionalized gold nanoparticles using flow cytometry.

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete cell culture medium
- Functionalized AuNPs (e.g., Drug-Conjugated AuNPs)
- PBS, pH 7.4
- Trypsin-EDTA
- Flow cytometer

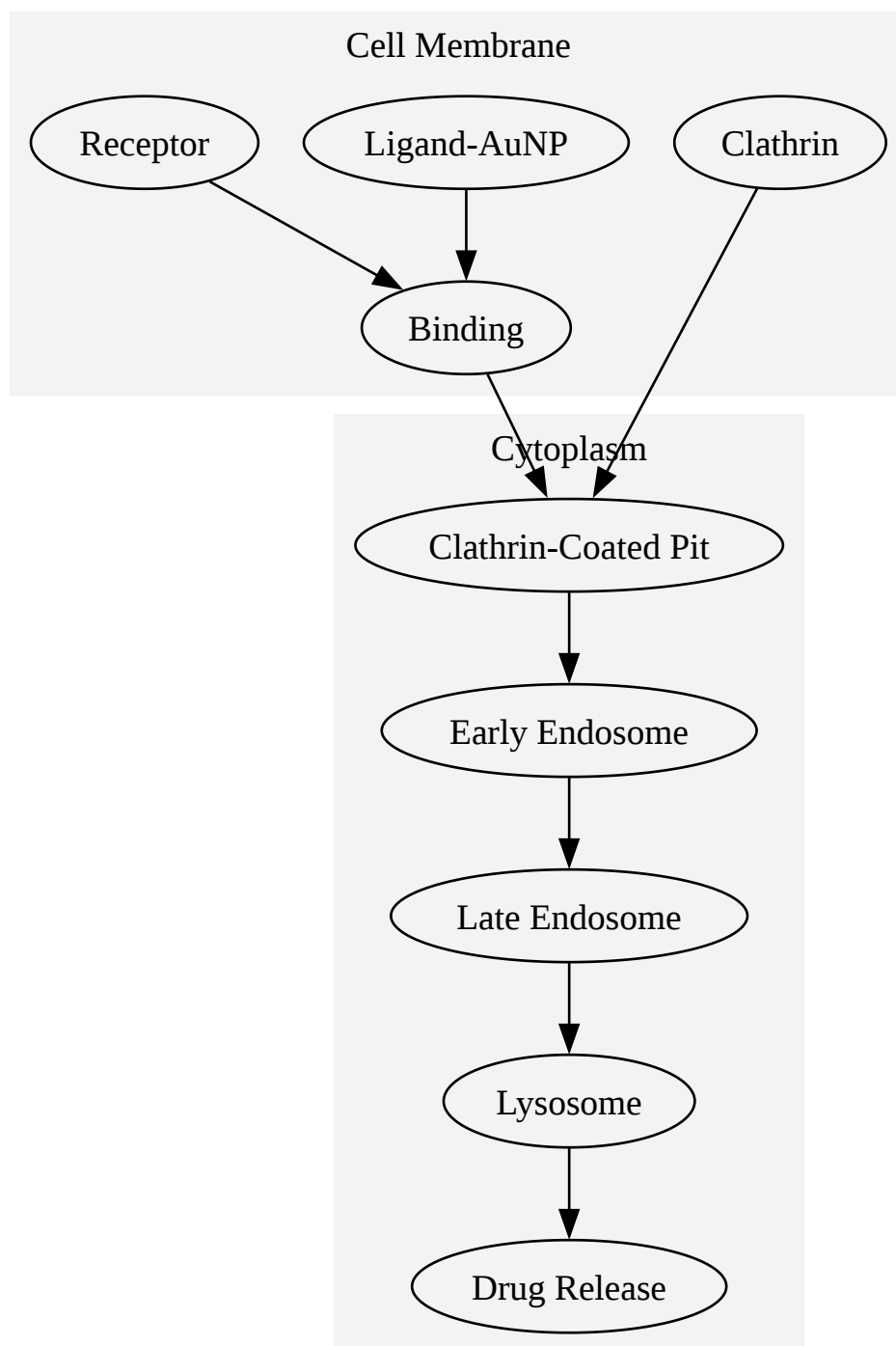
Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Nanoparticle Incubation:
 - Remove the culture medium and wash the cells once with PBS.
 - Add fresh medium containing the functionalized AuNPs at the desired concentration (e.g., 10 $\mu\text{g/mL}$).
 - Incubate for a specific time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
- Cell Harvesting:
 - After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

- Add Trypsin-EDTA to detach the cells.
- Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.
- Flow Cytometry Analysis:
 - Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 500 μ L of PBS.
 - Analyze the cells using a flow cytometer. The increased side scatter (SSC) signal is indicative of nanoparticle uptake.[\[12\]](#)
- Data Analysis:
 - Gate the cell population based on forward and side scatter to exclude debris.
 - Quantify the mean SSC intensity of the cells treated with nanoparticles and compare it to untreated control cells.

Signaling Pathway: Receptor-Mediated Endocytosis

The cellular uptake of targeted nanoparticles often occurs via receptor-mediated endocytosis. [\[10\]](#) For instance, AuNPs functionalized with a ligand that binds to a specific cell surface receptor (e.g., an antibody against a tumor-associated antigen) will be internalized through this pathway.[\[1\]](#)



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